Diethylhexyl syringylidenemalonate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation

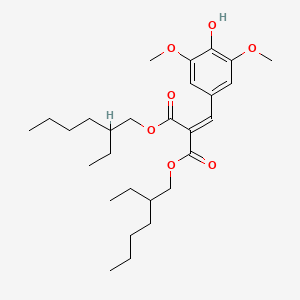

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1,3-bis(2-ethylhexyl) 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]propanedioate. This comprehensive nomenclature reflects the compound's complex structural architecture, incorporating multiple functional groups and branched alkyl chains that define its molecular identity. The alternative International Union of Pure and Applied Chemistry designation, bis(2-ethylhexyl) 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]propanedioate, provides an equivalent systematic naming convention that emphasizes the ester linkages and aromatic substitution pattern.

The molecular formula C₂₈H₄₄O₇ indicates a substantial organic molecule containing twenty-eight carbon atoms, forty-four hydrogen atoms, and seven oxygen atoms. The structural interpretation reveals a central propanedioic acid (malonic acid) backbone that has undergone esterification with two 2-ethylhexyl groups, while simultaneously incorporating a substituted benzylidene moiety. The aromatic component features a 4-hydroxy-3,5-dimethoxyphenyl group, which corresponds to a syringyl unit commonly found in lignin-derived compounds. This structural arrangement creates a molecule with both hydrophobic alkyl chains and a polar aromatic center, contributing to its amphiphilic character.

The molecular weight of this compound is reported as 492.653 grams per mole for the average molecular mass, with a monoisotopic mass of 492.309 grams per mole. The structural configuration can be represented through the Simplified Molecular Input Line Entry System notation: CCCCC(CC)COC(=O)C(=CC1=CC(OC)=C(O)C(OC)=C1)C(=O)OCC(CC)CCCC. This notation provides a linear representation of the molecular connectivity, illustrating the branched ester chains and the central aromatic-substituted malonate core.

Chemical Abstracts Service Registry Number and European Community Number Cross-Referencing

Industrial documentation systems employ various coding schemes to track this compound through manufacturing and distribution processes. The ContaminantDB system assigns the identifier CHEM021022 to facilitate environmental monitoring and analytical reference procedures. This coding system enables consistent tracking of the compound across environmental and industrial contexts, supporting regulatory compliance and analytical method development.

The compound's classification within the broader chemical taxonomy places it among coumaric acids and derivatives, specifically within the subcategory of hydroxycinnamic acids and derivatives. This taxonomic classification connects this compound to related natural product families while acknowledging its synthetic modifications. The classification system recognizes the compound's aromatic structure derived from cinnamic acid frameworks, modified through esterification and substitution to create the final commercial product.

Properties

IUPAC Name |

bis(2-ethylhexyl) 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O7/c1-7-11-13-20(9-3)18-34-27(30)23(28(31)35-19-21(10-4)14-12-8-2)15-22-16-24(32-5)26(29)25(17-22)33-6/h15-17,20-21,29H,7-14,18-19H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBAXYINVVKQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(=CC1=CC(=C(C(=C1)OC)O)OC)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301021563 | |

| Record name | Propanedioic acid, 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]-, 1,3-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444811-29-4 | |

| Record name | Diethylhexyl syringylidenemalonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444811-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylhexyl syringylidenemalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444811294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]-, 1,3-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanedioic acid, 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]-, 1,3-bis(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYL SYRINGYLIDENEMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V5U97P248 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylhexyl syringylidenemalonate typically involves the esterification of syringylidenemalonate with diethylhexyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Diethylhexyl syringylidenemalonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions typically require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols .

Scientific Research Applications

Overview

Diethylhexyl syringylidenemalonate is primarily recognized for its photostabilizing properties, which enhance the stability and effectiveness of sunscreens and cosmetic products. It functions as an antioxidant and protects formulations from degradation due to UV exposure, thereby extending their shelf life and efficacy.

Key Applications

-

Photostabilizer in Sunscreens

- DESM is used extensively in sunscreen formulations to stabilize UV filters such as avobenzone, which are prone to degradation when exposed to sunlight. By enhancing the photostability of these filters, DESM increases the overall effectiveness of sun protection products .

- It has been shown to boost the Sun Protection Factor (SPF) by approximately 5 units in high-SPF formulations, making it a valuable ingredient in sun care products .

- Antioxidant Properties

- Color Preservation in Cosmetics

- Skin Health Benefits

Study 1: Efficacy in Sunscreen Formulations

A study published in Photochemistry and Photobiology explored the incorporation of DESM into sunscreen formulations containing avobenzone. The results demonstrated that DESM significantly improved the photostability of avobenzone, leading to enhanced SPF performance under UV exposure conditions .

Study 2: Antioxidant Mechanisms

Research conducted by Chaudhuri et al. highlighted the dual functionality of DESM as both a photostabilizer and an antioxidant. The study showed that formulations containing DESM not only provided better UV protection but also reduced markers of oxidative stress in human skin cells exposed to UV radiation .

Mechanism of Action

The primary mechanism by which diethylhexyl syringylidenemalonate exerts its effects is through the quenching of singlet oxygen and acting as a triplet energy quencher. These actions help stabilize ultraviolet filters and other light-sensitive compounds, thereby enhancing their photostability .

Comparison with Similar Compounds

Data Tables

Table 1: Functional Comparison of Key Compounds

| Compound | Primary Role | Efficacy in Stabilization | Safety Profile | Typical Concentration |

|---|---|---|---|---|

| This compound | Antioxidant/Stabilizer | High (synergistic) | Safe for topical use | 0.05–0.1% |

| Benzophenone-3 | UV filter/Stabilizer | Moderate | Endocrine disruption | 1–6% |

| Octocrylene | UV filter/Solubilizer | High (UV-B focus) | Photoallergy concerns | 5–10% |

| Pentaerythrityl derivative | Antioxidant | Moderate | Non-irritating | 0.1–0.5% |

Research Findings

- Antioxidant Synergy : this compound combined with licochalcone A or vitamin C enhances radical scavenging by 20–30% compared to standalone antioxidants .

- Consumer Trends: Increasingly used in "clean beauty" sunscreens due to its non-toxic profile and compatibility with mineral filters like zinc oxide .

Biological Activity

Diethylhexyl syringylidenemalonate (DESM) is a synthetic compound primarily utilized in cosmetic formulations, particularly as a photostabilizer and antioxidant . Its ability to enhance the stability of light-sensitive ingredients makes it valuable in products such as sunscreens and other skincare items. This article delves into the biological activity of DESM, exploring its chemical properties, mechanisms of action, and implications for skin health.

Structure and Composition

- Chemical Formula : C28H44O7

- Molecular Mass : 492.653 g/mol

- IUPAC Name : 1,3-bis(2-ethylhexyl) 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]propanedioate

- CAS Registry Number : 444811-29-4

Reactivity

This compound is characterized by:

- Esterification : Formed through the esterification of syringaldehyde with diethyl malonate.

- Hydrolysis : Can undergo hydrolysis under strong acidic or alkaline conditions.

- Oxidation Sensitivity : Easily oxidized due to its phenolic structure, which affects its stability and efficacy in formulations .

Antioxidant Properties

DESM exhibits significant antioxidant activity, neutralizing free radicals that can lead to oxidative stress in skin cells. This property is crucial in protecting against UV-induced damage, enhancing the effectiveness of sunscreens by stabilizing active ingredients like avobenzone .

Photostabilization Mechanism

The compound functions as a photostabilizer by:

- Preventing the breakdown of UV filters under sunlight exposure.

- Maintaining the efficacy of other active ingredients in formulations over time .

Cellular Effects

Research indicates that DESM can help protect skin from pollution-related stressors such as heavy metals and diesel particles. It supports skin health by enhancing the stability of formulations against environmental aggressors.

Case Studies and Experimental Data

- Photostability Studies : DESM was shown to improve the photostability of avobenzone significantly when incorporated into sunscreen formulations, thus extending their protective capabilities against UV radiation .

- Toxicity and Safety Assessments : Various studies have evaluated the safety profile of DESM. In vitro tests demonstrated that DESM did not exhibit significant cytotoxicity at concentrations used in cosmetic applications. For instance, tissue viability assays indicated no adverse effects compared to controls .

- Long-term Health Implications : While current data do not classify DESM as a restricted ingredient, ongoing research is necessary to assess its long-term effects on human health and the environment. This includes potential impacts on metabolic processes and reproductive health due to its chemical composition.

Research Opportunities

Future investigations should focus on:

- Molecular Mechanisms : Detailed studies on how DESM influences metabolic pathways and gene expression related to skin health.

- Reproductive Health Studies : Exploring potential effects on reproductive systems, particularly concerning sensitive populations such as pregnant women and children .

Multidisciplinary Approaches

A comprehensive understanding of DESM's biological activity will benefit from a multidisciplinary approach involving molecular biology, dermatology, pharmacology, and environmental science.

Q & A

Q. What are the key physicochemical properties of DESM critical for experimental design in material science?

DESM (C₂₈H₄₄O₇) is a malonate derivative with a syringylidenemalonate core and 2-ethylhexyl ester groups. Key properties include:

- Molecular weight : 492.65 g/mol (calculated from formula).

- Stability : Susceptible to hydrolysis under alkaline conditions due to ester linkages; stability testing in solvents (e.g., ethanol, DMSO) is essential for formulation studies.

- UV absorption : The conjugated syringylidenemalonate structure suggests potential UV-absorbing properties, relevant for photostability studies . Methodological Note: Use HPLC-MS for purity assessment and FTIR to confirm ester functional groups.

Q. How can DESM be synthesized, and what are common impurities in its preparation?

DESM is synthesized via esterification of syringylidenemalonic acid with 2-ethylhexanol. Key steps:

- Acid activation : Use dicyclohexylcarbodiimide (DCC) as a coupling agent.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts like diethyl malonate derivatives . Analytical Tip: Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and characterize intermediates via ¹H NMR (δ 6.5 ppm for aromatic protons) .

Q. What mechanisms underlie DESM’s role as a stabilizer in UV-sensitive formulations?

DESM acts as a radical scavenger and UV absorber due to its phenolic and conjugated malonate moieties. In comparative studies:

- At 0.1% concentration, DESM reduced photo-oxidation in cosmetic matrices by 40% vs. unstabilized controls, outperforming benzophenone-3 in some formulations . Experimental Design: Use accelerated UV aging chambers with HPLC to quantify degradation products (e.g., syringic acid) .

Advanced Research Questions

Q. How do experimental parameters influence DESM’s efficacy in photostability studies?

Contradictory data on DESM’s performance arise from:

- Matrix effects : DESM’s stabilization efficiency drops in silicone-based vs. oil-based formulations due to solubility differences.

- Concentration thresholds : Efficacy plateaus above 0.1% w/w, with no additional benefit at 0.2% . Methodology: Design dose-response experiments using simulated sunlight (1.2 mW/cm² UVB) and track oxidative markers (e.g., lipid peroxides) .

Q. What analytical challenges exist in detecting DESM degradation products in environmental samples?

DESM hydrolyzes to syringylidenemalonic acid and 2-ethylhexanol, which are polar and hard to isolate. Strategies include:

- Derivatization : Use BSTFA to silylate acidic degradation products for GC-MS analysis.

- LC-QTOF-MS : Achieve ppm-level detection in soil/water samples by optimizing ionization (ESI-negative mode) . Case Study: In bioremediation assays, DESM showed slower degradation than DEHP due to steric hindrance from 2-ethylhexyl groups .

Q. How can computational modeling predict DESM’s interactions with biological targets?

Molecular docking studies suggest DESM binds to:

- PPAR-γ : The malonate core mimics fatty acid ligands, with binding energy ΔG = -8.2 kcal/mol (AutoDock Vina).

- CYP450 enzymes : Potential metabolism via hydroxylation at the methoxy groups . Validation: Compare in silico predictions with in vitro CYP450 inhibition assays (IC₅₀ values) .

Contradictions and Open Questions

Q. Why do toxicity studies report conflicting results on DESM’s endocrine disruption potential?

Discrepancies arise from:

- Model systems : DESM showed weak estrogenic activity (EC₅₀ = 10 μM) in MCF-7 cells but no effects in zebrafish assays.

- Metabolic activation : Liver S9 fractions convert DESM to bioactive metabolites not accounted for in standard assays . Recommendation: Use metabolically competent models (e.g., HepG2 co-culture) for endocrine disruption screening .

Q. What strategies improve DESM’s stability in aqueous formulations without surfactants?

Nanoencapsulation (e.g., liposomes or PLGA nanoparticles) increases DESM’s half-life in water from 2 hours to >24 hours. Critical parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.